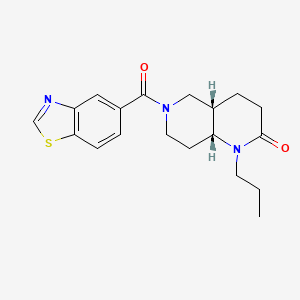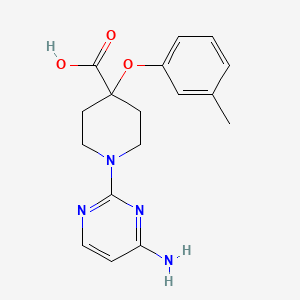
1-(1H-pyrrol-2-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-pyrrol-2-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one, also known as β-Thujaplicin, is a natural compound found in the heartwood of the Thuja plicata tree. It has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
β-Thujaplicin exerts its therapeutic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. It has also been shown to inhibit the activity of various enzymes, including tyrosinase and cyclooxygenase-2.
Biochemical and Physiological Effects:
β-Thujaplicin has been shown to have various biochemical and physiological effects, including the ability to scavenge free radicals and protect against oxidative stress. It also has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using β-Thujaplicin in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, one limitation is the difficulty in obtaining sufficient quantities of the compound for large-scale experiments.
Future Directions
Future research on β-Thujaplicin could focus on its potential use in the development of new cancer therapies, as well as its potential as an antimicrobial agent. Other potential areas of research could include the development of new methods for synthesizing the compound and the investigation of its potential use in the treatment of other diseases, such as neurodegenerative disorders.
Synthesis Methods
β-Thujaplicin can be synthesized through various methods, including the use of synthetic or natural precursors. One method involves the use of piperonal and 2,4,5-trimethoxybenzaldehyde as starting materials, which undergo a condensation reaction to form β-Thujaplicin.
Scientific Research Applications
Research has shown that β-Thujaplicin has potential therapeutic applications in various fields, including cancer treatment, anti-inflammatory therapy, and as an antioxidant. Studies have also shown that β-Thujaplicin has antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
properties
IUPAC Name |
(E)-1-(1H-pyrrol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-14-10-16(21-3)15(20-2)9-11(14)6-7-13(18)12-5-4-8-17-12/h4-10,17H,1-3H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOVRRLAUGRAIV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC(=O)C2=CC=CN2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/C(=O)C2=CC=CN2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5345767.png)

![3-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B5345773.png)
![4-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5345779.png)

![[1-(2-methoxy-2-methylpropanoyl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5345785.png)
![5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5345792.png)
![isopropyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B5345800.png)
![N-{4-[3-(2-fluorophenyl)acryloyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5345801.png)


![3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5345826.png)
![5-(2,4-diethoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5345849.png)
